2-Difluoromethoxy-6-fluoro-3-formylpyridine
Overview
Description
2-Difluoromethoxy-6-fluoro-3-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2 It is characterized by the presence of difluoromethoxy and fluoro substituents on a pyridine ring, along with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-6-fluoro-3-formylpyridine typically involves the introduction of difluoromethoxy and fluoro groups onto a pyridine ring, followed by the addition of a formyl group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various metal-based methods that transfer CF2H to C(sp2) sites, often using stoichiometric or catalytic modes . The fluoro group can be introduced through electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of high-quality reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-6-fluoro-3-formylpyridine can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-difluoromethoxy-6-fluoro-3-carboxypyridine.
Reduction: Formation of 2-difluoromethoxy-6-fluoro-3-hydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Difluoromethoxy-6-fluoro-3-formylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-6-fluoro-3-formylpyridine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the formyl group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Difluoromethoxy-3-formylpyridine
- 6-Fluoro-3-formylpyridine
- 2-Methoxy-6-fluoro-3-formylpyridine
Uniqueness
2-Difluoromethoxy-6-fluoro-3-formylpyridine is unique due to the presence of both difluoromethoxy and fluoro groups on the pyridine ring, which imparts distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(difluoromethoxy)-6-fluoropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-1-4(3-12)6(11-5)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJKOWPUVDCAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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